REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=S)=[CH:15][CH:14]=1>CO.O=[Hg]>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)=[CH:15][CH:14]=1
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Name
|
|
Quantity
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4.48 g
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Type
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reactant
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Smiles
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OC1=CC=C(C(=O)NN)C=C1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)N=C=S
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Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
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CO
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Name
|
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Quantity
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6.38 g
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Type
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catalyst
|
Smiles
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O=[Hg]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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formed black precipitate
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Type
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FILTRATION
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Details
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filtered through a short pad of Celite
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Type
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CUSTOM
|
Details
|
Then methanol was removed in vacuo
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Type
|
CUSTOM
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Details
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the resulting grey precipitate was re-crystallized from ca. 40 mL of EtOAc
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Type
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FILTRATION
|
Details
|
The formed white precipitate was filtered
|
Type
|
WASH
|
Details
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washed with a small amount of EtOAc
|
Type
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CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NN=C(O1)C1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |